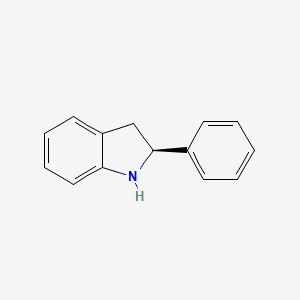
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate typically involves the diazotization of a suitable precursor. One common method is the reaction of 5-(4-nitrophenyl)-3-oxopentanoic acid with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar diazotization reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure safety and efficiency.
化学反応の分析
Types of Reactions
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the nitro group can lead to the formation of an amine derivative.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) are often employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds and nitrogen gas.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
科学的研究の応用
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules. Its diazo group is a versatile intermediate in organic synthesis.
Biology: Potential use in the development of bioactive compounds due to its ability to form various derivatives.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form carbenes, which are highly reactive intermediates that can insert into various bonds, leading to the formation of new compounds. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity.
類似化合物との比較
Similar Compounds
- 2-Diazo-3-oxo-5-(4-nitroanilino)-5-phenylvaleric acid methyl ester
- Ethyl 2-diazo-5-(4-methoxyphenyl)-3-oxo-5-phenylvalerate
- 2-Diazo-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-Diazo-5-(4-nitrophenyl)-3-oxopentanoate is unique due to the presence of both a diazo group and a nitro group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C11H8N3O5- |
|---|---|
分子量 |
262.20 g/mol |
IUPAC名 |
2-diazo-5-(4-nitrophenyl)-3-oxopentanoate |
InChI |
InChI=1S/C11H9N3O5/c12-13-10(11(16)17)9(15)6-3-7-1-4-8(5-2-7)14(18)19/h1-2,4-5H,3,6H2,(H,16,17)/p-1 |
InChIキー |
ROOUPRYNXZZPSC-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1CCC(=O)C(=[N+]=[N-])C(=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


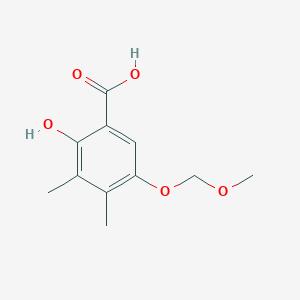
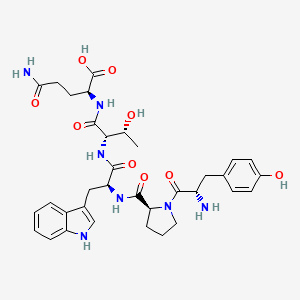
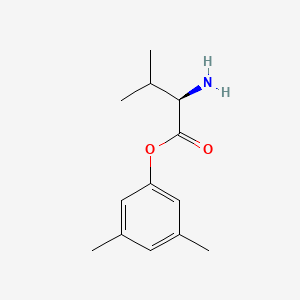
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
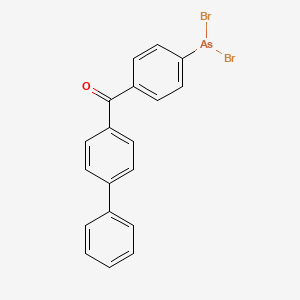
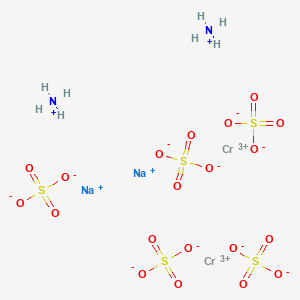
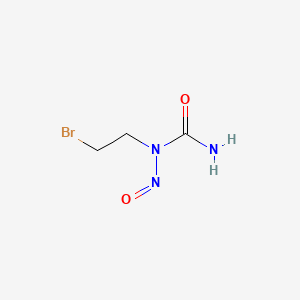
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
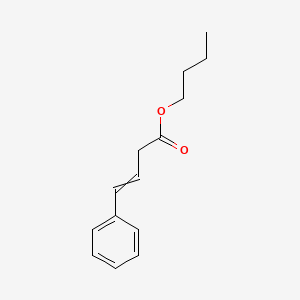
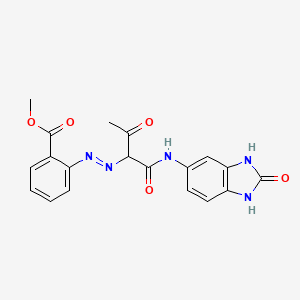

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
